molecular formula C9H14O4 B1347184 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid CAS No. 4746-93-4

1,4-Dioxaspiro[4.5]decane-6-carboxylic acid

Cat. No. B1347184
CAS RN: 4746-93-4
M. Wt: 186.2 g/mol
InChI Key: LZEGMNHPLZOKES-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decane-6-carboxylic acid is a chemical compound with the molecular formula C9H14O4 . It has a molecular weight of 186.21 g/mol . The compound is stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid and its derivatives has been reported in several studies . For instance, a chemoselective reaction was observed in the presence of all N-nucleophiles, resulting in the formation of the corresponding carboxamide derivative in moderate to high yields .


Molecular Structure Analysis

The InChI code for 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid is 1S/C9H14O4/c10-8(11)7-3-1-2-4-9(7)12-5-6-13-9/h7H,1-6H2,(H,10,11) . The Canonical SMILES for this compound is C1CCC2(C(C1)C(=O)O)OCCO2 .


Physical And Chemical Properties Analysis

1,4-Dioxaspiro[4.5]decane-6-carboxylic acid has a molecular weight of 186.20 g/mol . It has a topological polar surface area of 55.8 Ų . The compound has a melting point of 101-103°C .

Scientific Research Applications

Asymmetric Synthesis

1,4-Dioxaspiro[4.5]decane-6-carboxylic acid derivatives have been utilized in the asymmetric synthesis of α-hydroxyalkanoic acids. The structure typically includes a 1,4-dioxaspiro[4,5]decane skeleton, where a cyclohexylidene group binds to the hydroxyl groups of carboxylic groups from starting materials like malic acid. This synthesis approach is significant for its precision in creating chiral molecules, which are essential in pharmaceuticals and agrochemicals (Tsai, Su, & Lin, 2008).

Stereoselective Synthesis

The compound has been central in the stereoselective synthesis of spirocyclopropane carboxylic acids, leading to the total synthesis of complex molecules like dihydro-pyrenolide D. This methodology demonstrates the compound's utility in forming intricate molecular structures with specific stereochemical configurations, which is crucial for developing new compounds with desired biological activities (Ramakrishna & Sridhar, 2015).

Synthetic Intermediates

1,4-Dioxaspiro[4.5]decan-8-one, a derivative, is a valuable bifunctional synthetic intermediate. It's widely used in synthesizing diverse organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Its versatility stems from its ability to undergo various chemical transformations, making it a key component in complex synthetic pathways (Feng-bao, 2006).

Spiroketal Synthesis

The compound also plays a crucial role in the synthesis of spiroketals, which are vital components in natural products and pharmaceuticals. Its structure allows for the construction of spiroketal frameworks that are important in the synthesis of complex natural products and potential drug candidates (Iwata et al., 1988).

Supramolecular Chemistry

Derivatives of 1,4-Dioxaspiro[4.5]decane are used in exploring supramolecular arrangements. Their unique structures enable the study of molecular interactions and crystal structures, contributing to the understanding of molecular self-assembly and design of new materials (Graus et al., 2010).

Safety And Hazards

The safety information for 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

1,4-dioxaspiro[4.5]decane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-8(11)7-3-1-2-4-9(7)12-5-6-13-9/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEGMNHPLZOKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)C(=O)O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50314109
Record name 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[4.5]decane-6-carboxylic acid

CAS RN

4746-93-4
Record name NSC280705
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Record name 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxaspiro[4.5]decane-6-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Odingo, MA Bailey, M Files, JV Early, T Alling… - ACS …, 2017 - ACS Publications
Nitazoxanide has antiparasitic and antibiotic activities including activity against Mycobacterium tuberculosis. We prepared and evaluated a set of its analogues to determine the structure…
Number of citations: 20 pubs.acs.org
KJ Sparrow, S Carley, T Söhnel, D Barker, MA Brimble - Tetrahedron, 2015 - Elsevier
A range of chiral ester and chiral imide derivatives of 2-oxocyclohexanecarboxylic acid were utilised in double-Mannich reactions with bis(aminol)ethers to develop an asymmetric …
Number of citations: 7 www.sciencedirect.com
TN Barrett, BH Patel, AGM Barrett - Tetrahedron, 2014 - Elsevier
Efficient syntheses of diverse substituted resorcylates and resorcinamides from keto-dioxinones are described. Functionalized 6-keto-2,2-dimethyl-4H-1,3-dioxin-4-ones, generated via …
Number of citations: 8 www.sciencedirect.com
P Ochieng Nyalo, G Isanda Omwenga… - Evidence-Based …, 2022 - hindawi.com
Bacterial diseases are a leading cause of mortality and morbidity globally. During bacterial diseases, an elevation of host immune response occurs, which involves the production of free …
Number of citations: 4 www.hindawi.com
PO Nyalo, GI Omwenga, MP Ngugi - 2022 - academia.edu
Bacterial diseases are a leading cause of mortality and morbidity globally. During bacterial diseases, an elevation of host immune response occurs, which involves the production of free …
Number of citations: 0 www.academia.edu
KA Akinwumi, MA Gbadegesin, JA Aboyewa… - Journal of Basic and …, 2020 - degruyter.com
Objectives Exposure to arsenic and hexavalent chromium is a major public health concern especially in the developing part of the world and there is paucity of information on reliable …
Number of citations: 2 www.degruyter.com
PO NYALO - 2022 - Kenyatta University
Number of citations: 0

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